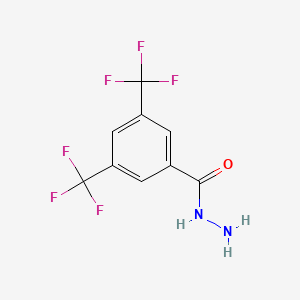

3,5-Bis(trifluoromethyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(18)17-16)2-6(3-5)9(13,14)15/h1-3H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBRFBSFWKFTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180738 | |

| Record name | 3,5-Bis(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26107-82-4 | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26107-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026107824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26107-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92JC3W3WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3,5 Bis Trifluoromethyl Benzohydrazide

Synthetic Routes to 3,5-Bis(trifluoromethyl)benzohydrazide

The conventional synthesis of this compound is typically achieved through a reliable two-step process starting from 3,5-bis(trifluoromethyl)benzoic acid. The initial step involves the esterification of the carboxylic acid. This is commonly carried out by reacting 3,5-bis(trifluoromethyl)benzoic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction produces the corresponding ester, for example, methyl 3,5-bis(trifluoromethyl)benzoate.

An alternative, though also conventional, pathway involves the conversion of 3,5-bis(trifluoromethyl)benzoic acid to its more reactive acid chloride derivative, 3,5-bis(trifluoromethyl)benzoyl chloride. This is usually accomplished using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired benzohydrazide (B10538).

In line with the principles of green chemistry, advanced synthetic methods aim to reduce solvent use, minimize waste, and improve energy efficiency. taylorfrancis.com Solvent-free direct amidation represents a significant advancement in this area. mdpi.commdpi.com This methodology involves the direct reaction of a carboxylic acid with an amine or its derivative, such as hydrazine, without a solvent medium.

While specific literature detailing the solvent-free synthesis of this compound is not prevalent, the general principles are applicable. Such a synthesis would involve heating a mixture of 3,5-bis(trifluoromethyl)benzoic acid and hydrazine hydrate, potentially with a catalyst to facilitate the reaction. rsc.org Catalysts like zinc chloride have been reported to effectively promote the direct synthesis of amides from carboxylic acids and hydrazines, with ammonia (B1221849) as the only by-product. rsc.org Microwave-assisted solvent-free preparations have also been shown to be practical for certain substrates. mdpi.com These methods offer advantages such as reduced reaction times, operational simplicity, and a more favorable environmental profile compared to traditional routes. taylorfrancis.commdpi.com

Strategies for N-Derivatization and Hydrazone Formation

The hydrazide moiety in this compound is a versatile functional group that serves as a key building block for a variety of N-derivatized compounds and heterocyclic systems.

One of the most common derivatization strategies involves the condensation reaction between this compound and a wide array of aldehydes and ketones to form substituted benzoyl hydrazones. nih.govbeilstein-journals.org This reaction is typically performed by refluxing equimolar amounts of the benzohydrazide and the carbonyl compound in a protic solvent like methanol or ethanol, sometimes with a catalytic amount of acid. nih.gov The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization. nih.gov This method allows for the facile introduction of diverse structural motifs onto the benzohydrazide scaffold. nih.govnih.gov

Table 1: Examples of Synthesized 3,5-Bis(trifluoromethyl)benzoyl Hydrazones

| Carbonyl Reactant | Resulting Hydrazone Name | Yield (%) | Melting Point (°C) |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | N′-(4-hydroxy-3,5-dimethoxybenzylidene)-3,5-bis-(trifluoromethyl)benzohydrazide | 65% | 207–209 |

Data sourced from reference nih.gov.

The reaction of this compound with various isothiocyanates provides a direct route to N-substituted thiosemicarbazides. nih.govnih.govmdpi.com This addition reaction occurs when the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.netrsc.org The reaction is typically carried out by heating the reactants in a solvent like ethanol. nih.gov This synthetic strategy is highly versatile, as a wide variety of alkyl and aryl isothiocyanates are commercially available or can be readily synthesized, allowing for the creation of a large library of thiosemicarbazide (B42300) derivatives. rsc.orgbeilstein-journals.orgnih.govsigmaaldrich.com

Table 2: Representative Thiosemicarbazide Synthesis

| Hydrazide Reactant | Isothiocyanate Reactant | Reaction Conditions | Product Type |

| This compound | Aryl/Alkyl Isothiocyanate | Heating in Ethanol | 1-[3,5-Bis(trifluoromethyl)benzoyl]-4-(aryl/alkyl)thiosemicarbazide |

This table represents a general reaction scheme based on established methodologies. nih.govrsc.org

This compound is a valuable precursor for the synthesis of five-membered aromatic heterocycles, which are important scaffolds in medicinal chemistry. chemmethod.comnih.gov

1,3,4-Oxadiazoles: These heterocycles can be prepared from this compound through cyclodehydration reactions. One common method involves reacting the benzohydrazide with a carboxylic acid derivative, such as an acid chloride or anhydride (B1165640), to form a diacylhydrazine intermediate. This intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride, or under thermal conditions. researchgate.net Another approach is the oxidative cyclization of benzoyl hydrazones (synthesized as per section 2.2.1) using reagents like iodine. beilstein-journals.org A direct method involves reacting this compound with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt, which is then cyclized to the corresponding 1,3,4-oxadiazole-2-thiol. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often begins with the thiosemicarbazides described in section 2.2.2. scinito.ai Cyclization of these thiosemicarbazide precursors under basic conditions can lead to the formation of 3-substituted-4-aryl-5-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazole-5-thiones. scinito.ai Alternatively, trifluoromethylated amidrazones, which can be synthesized from related precursors, undergo intramolecular cyclization with trifluoroacetic anhydride to yield 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org There are numerous synthetic routes to trifluoromethyl-substituted 1,2,4-triazoles, highlighting the importance of this heterocyclic core. mdpi.comfrontiersin.org

Functional Group Interconversions and Utilization in Advanced Building Block Synthesis

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Azide (B81097)

The transformation of this compound into its corresponding acyl azide, 3,5-bis(trifluoromethyl)benzoyl azide, is typically achieved through diazotization of the hydrazide's terminal amino group. This is a well-established method for converting acyl hydrazides into acyl azides. The reaction generally involves treating the benzohydrazide with nitrous acid (HNO₂), which is generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl), under cold conditions (typically 0–5 °C) to ensure the stability of the diazonium intermediate and the final azide product.

The reaction proceeds via the formation of a transient N-nitrosohydrazide, which then dehydrates and rearranges to form the acyl azide. The resulting 3,5-bis(trifluoromethyl)benzoyl azide is a reactive intermediate, valuable for subsequent cycloaddition reactions.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized 3,5-bis(trifluoromethyl)benzoyl azide can be directly utilized in the CuAAC reaction without the need for extensive purification. This reaction joins the acyl azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole product. nih.govorganic-chemistry.org The reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for molecular construction. organic-chemistry.orgacs.org

A potential competing pathway for acyl azides is the Curtius rearrangement, a thermal decomposition to an isocyanate. nih.govnih.govwikipedia.org However, the CuAAC reaction is typically performed under mild thermal conditions (often at room temperature), which favors the desired cycloaddition pathway over the rearrangement, allowing for the efficient synthesis of the triazole product. youtube.com

The catalytic cycle of the CuAAC reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne and a Cu(I) salt. acs.org This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently collapses to the stable triazole product, regenerating the copper catalyst. acs.org The required Cu(I) catalyst is commonly generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate. wikipedia.org

The reaction between 3,5-bis(trifluoromethyl)benzoyl azide and a generic terminal alkyne (R-C≡CH) is depicted below:

Reaction Scheme: Image illustrating the two-step reaction: 1) this compound reacts with NaNO₂/HCl to form 3,5-Bis(trifluoromethyl)benzoyl azide. 2) The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a 1-(3,5-bis(trifluoromethyl)benzoyl)-4-substituted-1H-1,2,3-triazole.

The table below summarizes the reagents and conditions for this two-step synthetic sequence.

| Step | Transformation | Starting Material | Key Reagents | Typical Solvent(s) | Typical Conditions | Product |

|---|---|---|---|---|---|---|

| 1 | Acyl Azide Formation | This compound | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Water, Dioxane, or Acetone | 0–5 °C | 3,5-Bis(trifluoromethyl)benzoyl azide |

| 2 | CuAAC Click Reaction | 3,5-Bis(trifluoromethyl)benzoyl azide, Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, DMF, DMSO | Room Temperature | 1-(3,5-bis(trifluoromethyl)benzoyl)-4-alkyl/aryl-1H-1,2,3-triazole |

This functional group interconversion strategy effectively transforms this compound into a versatile synthon for click chemistry, enabling its incorporation into a wide range of complex molecules, from polymers and materials to biologically active compounds. The resulting N-acyl triazole products are stable amide analogues that benefit from the unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl group.

Chemical Reactivity and Mechanistic Profiles of 3,5 Bis Trifluoromethyl Benzohydrazide Derivatives

Mechanistic Investigations of Hydrazone Olefination Reactions Utilizing Ruthenium Alkylidenes

The olefination of hydrazones, which are readily formed by the condensation of hydrazides like 3,5-bis(trifluoromethyl)benzohydrazide with aldehydes or ketones, represents a powerful method for carbon-carbon double bond formation. The use of ruthenium alkylidene complexes, such as Grubbs-type catalysts, in these transformations has been a subject of detailed mechanistic study.

Research indicates that the reaction between a hydrazone and a ruthenium alkylidene catalyst does not follow the classical [2+2] cycloaddition pathway typical of olefin metathesis. nih.govresearchgate.net Instead, the reaction is understood to proceed through the formation of a key ruthenium nitride intermediate. nih.gov

The proposed mechanistic pathway is as follows:

Initial Reaction: The hydrazone reacts with the ruthenium alkylidene. The electron-withdrawing nature of the acyl group on the hydrazone (such as the 3,5-bis(trifluoromethyl)benzoyl group) is crucial for tuning the energy and polarity of the C=N π-bond, facilitating its interaction with the ruthenium catalyst. umich.edu

Formation of Ruthenium Nitride: The reaction proceeds through a pathway that leads to the formation of an intermediate ruthenium nitride complex. nih.gov

Nitrogen Extrusion: This intermediate is unstable and undergoes subsequent bimolecular extrusion of molecular nitrogen (N₂). nih.gov

Alkene Formation: The process culminates in the formation of the desired alkene product and regeneration of a ruthenium-based species.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to support the viability of the ruthenium nitride pathway over other potential mechanisms. researchgate.net These investigations provide a detailed understanding of the controlling features of the transformation, which is essential for the future development of more efficient catalytic protocols for the olefination of a wide range of hydrazones. nih.gov

While these mechanistic investigations have been conducted on a variety of hydrazone substrates, they establish a general pathway that is applicable to derivatives of this compound. nih.govumich.edu The specific electronic effects of the bis(trifluoromethyl)phenyl group would likely influence reaction kinetics, but the fundamental mechanism via a ruthenium nitride intermediate is expected to be conserved.

Table 1: Key Intermediates and Species in Ruthenium-Catalyzed Hydrazone Olefination

| Intermediate/Species | Role in Catalytic Cycle | Supporting Evidence |

|---|---|---|

| Hydrazone Substrate | Reactant | Condensation product of a hydrazide and a carbonyl compound. umich.edu |

| Ruthenium Alkylidene | Catalyst | Initiates the reaction with the hydrazone. nih.govresearchgate.net |

| Ruthenium Nitride | Key Intermediate | Formed during the catalytic cycle before N₂ extrusion. nih.gov |

| Dinitrogen (N₂) | Byproduct | Extruded from the ruthenium nitride intermediate. nih.gov |

Radical-Based C-H Functionalization Pathways and Site-Selectivity Studies

Detailed research findings specifically investigating the radical-based C-H functionalization pathways and site-selectivity for derivatives of this compound are not extensively available in the reviewed scientific literature. While radical reactions involving trifluoromethyl groups and related aromatic systems are a field of active research, specific studies on the C-H functionalization of this particular benzohydrazide (B10538) scaffold have not been reported.

Elucidation of Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of the reactive hydrazide functionality allows for the construction of rings, often promoted by acidic or basic conditions or by reaction with suitable electrophiles.

One relevant example is the synthesis of pyrazole (B372694) derivatives. Although not starting directly from the benzohydrazide, a common synthetic route to 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). A closely related synthesis involves the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with a substituted hydrazine, such as 4-hydrazinobenzoic acid. The mechanism for this transformation is a classical condensation-cyclization sequence:

Hydrazone Formation: The hydrazine nitrogen attacks one of the carbonyl groups of the dicarbonyl precursor (or the ketone in the case of the acetophenone (B1666503) route), followed by dehydration to form an intermediate hydrazone.

Intramolecular Attack: The terminal nitrogen of the hydrazone moiety then performs a nucleophilic attack on the second carbonyl group.

Cyclization and Dehydration: This intramolecular attack forms a five-membered heterocyclic intermediate, which then undergoes dehydration to yield the stable aromatic pyrazole ring.

This pathway highlights how the core structure containing the 3,5-bis(trifluoromethyl)phenyl group can be incorporated into heterocyclic systems.

Furthermore, trifluoromethylated amidrazones, which can be conceptually related to derivatives of benzohydrazide, have been used to synthesize 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. This transformation proceeds via a nucleophilic intramolecular cyclization mechanism. The amidrazone intermediates react with trifluoroacetic anhydride (B1165640), and the cyclization is promoted by a base such as triethylamine (B128534) (Et₃N). The mechanism involves the acylation of the terminal nitrogen followed by a base-mediated intramolecular nucleophilic attack and subsequent cyclization and dehydration to form the stable triazole ring.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3',5'-Bis(trifluoromethyl)acetophenone |

| 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles |

| 4-Hydrazinobenzoic acid |

| Ruthenium alkylidenes |

| Trifluoroacetic anhydride |

Coordination Chemistry and Supramolecular Assembly Involving 3,5 Bis Trifluoromethyl Benzohydrazide

Ligand Design and Metal Complex Synthesis

The 3,5-bis(trifluoromethyl)benzohydrazide molecule is an excellent candidate for ligand design in coordination chemistry. The hydrazide group (-CONHNH2) presents multiple coordination sites, namely the carbonyl oxygen and the terminal amino nitrogen, allowing for versatile binding to metal ions. The presence of the electron-withdrawing trifluoromethyl (CF3) groups on the phenyl ring modulates the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

Exploration of Coordination Modes with Transition Metals (e.g., Copper, Nickel, Iron)

Benzohydrazide (B10538) and its derivatives, known as aroylhydrazones when condensed with aldehydes or ketones, can coordinate to transition metals in several ways. In its neutral form, this compound can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the amino nitrogen, forming a stable five-membered chelate ring.

Upon deprotonation of the hydrazide moiety under basic conditions, the ligand can adopt an enol form. This deprotonated form can also act as a bidentate or even a bridging ligand, leading to the formation of polynuclear metal complexes. The coordination versatility of aroylhydrazones with iron(III), for example, has been shown to be dependent on the reaction conditions, yielding both cationic and neutral complexes.

While specific studies on the coordination of this compound with copper, nickel, and iron are not extensively detailed in the literature, the known coordination chemistry of similar benzohydrazide ligands provides a framework for predicting its behavior. For instance, copper(II) complexes with related hydrazone ligands have been synthesized and characterized, often exhibiting square planar or distorted octahedral geometries. Similarly, nickel(II) complexes with substituted benzoic acid hydrazides have been reported to adopt octahedral coordination through the carbonyl oxygen and the amino nitrogen of the hydrazide moiety. Iron complexes with aroylhydrazones are also well-documented, with the ligand's coordination mode being influenced by tautomeric shifts.

Characterization of Metallohydrazone Complexes and Their Electronic Structures

The characterization of metallohydrazone complexes derived from this compound would typically involve a combination of spectroscopic and analytical techniques.

Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. A shift in the C=O stretching frequency to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching vibrations can provide evidence of coordination through the nitrogen atom.

Electronic spectroscopy (UV-Vis) provides insights into the electronic structure of the metal complexes. The spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. The positions and intensities of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonds. For example, the electronic spectra of copper(II) complexes can help in determining whether the geometry is tetrahedral, square planar, or octahedral.

Magnetic susceptibility measurements are used to determine the magnetic moment of the metal ion in the complex, which in turn provides information about its oxidation state and spin state (high-spin or low-spin). This is particularly important for metals like iron and nickel, which can exist in multiple spin states.

The electronic structure of these complexes can be further elucidated using computational methods such as Density Functional Theory (DFT), which can provide a theoretical basis for the observed spectroscopic and magnetic properties.

Supramolecular Architectures and Principles of Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. The molecular structure of this compound, with its hydrogen bond donors and acceptors and the presence of highly electronegative fluorine atoms, makes it a fascinating subject for studies in supramolecular chemistry.

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding and π-Stacking

The solid-state structure of this compound and its derivatives is expected to be dominated by a network of non-covalent interactions.

Hydrogen bonding is a primary directional force in the self-assembly of hydrazide-containing molecules. The N-H groups of the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions can lead to the formation of various supramolecular motifs, such as chains, ribbons, and sheets.

π-π stacking interactions between the aromatic rings can also play a significant role in the crystal packing. The presence of the electron-withdrawing trifluoromethyl groups can influence the nature of these interactions, potentially leading to offset or "T-shaped" stacking arrangements rather than face-to-face stacking.

Catalytic Applications of 3,5 Bis Trifluoromethyl Benzohydrazide and Its Analogues

The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group, characterized by strong electron-withdrawing trifluoromethyl substituents, have made it a privileged motif in the design of various catalysts. This section explores the application of 3,5-bis(trifluoromethyl)benzohydrazide and its analogues in organocatalysis, their integration into metal-organic frameworks (MOFs) and coordination polymers, and their role as precursors for chiral ligands in homogeneous catalysis.

Advanced Research in Medicinal Chemistry and Biological Target Modulation

Structure-Activity Relationship (SAR) Studies of Benzohydrazide (B10538) Derivatives

The biological activity of benzohydrazide scaffolds is highly tunable through chemical modification. Structure-activity relationship (SAR) studies are crucial in elucidating how specific structural features influence the pharmacological profile of these compounds. Key areas of investigation include the effects of electron-withdrawing groups and substitutions on the hydrazide moiety.

The incorporation of trifluoromethyl (-CF3) groups into a molecular scaffold is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic potential. The presence of two -CF3 groups at the 3 and 5 positions of the benzohydrazide phenyl ring has profound effects on its physicochemical properties.

Electron-Withdrawing Nature : The -CF3 group is a strong electron-withdrawing moiety. This property can significantly alter the electronic distribution within the molecule, influencing how it interacts with biological targets. For instance, the increased conjugation of nitrogen atoms with the carbonyl and nitro groups has been observed in related structures, leading to a more planar conformation and affecting intermolecular interactions like π-π stacking. mdpi.com

Enhanced Lipophilicity : The trifluoromethyl group increases the lipophilicity of a molecule. This is a critical factor for drug design, as it can improve the compound's ability to cross biological membranes and reach its target site. Studies on hydrazones derived from 4-(trifluoromethyl)benzohydrazide highlight the importance of this feature for biological activity. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This stability can increase the half-life of the drug in the body, leading to a more sustained therapeutic effect.

SAR studies have demonstrated the significance of the -CF3 group for bioactivity. In a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, the removal of the trifluoromethyl group or its replacement with a methyl (-CH3) group led to a discernible decrease in activity against cholinesterase enzymes, although the resulting derivatives still retained some inhibitory capability. mdpi.com This underscores the direct contribution of the electron-withdrawing and lipophilic properties of the -CF3 group to the inhibitory potency of the benzohydrazide scaffold. mdpi.com

Modifications to the terminal nitrogen of the hydrazide group (N'-substitution) or the integration of the benzohydrazide core with heterocyclic rings can dramatically influence pharmacological efficacy.

N-Substitution : The substitution at the N'-position of the hydrazide is a common strategy to generate derivatives with diverse biological activities. For example, creating N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides has been shown to produce dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The length of the N-alkyl chain is a critical determinant of inhibitory potency, with studies showing that N-tridecyl and N-pentadecyl derivatives are among the most potent and selective AChE inhibitors in certain series. nih.gov The synthesis of hydrazones by reacting the hydrazide with various aldehydes and ketones is another form of N'-substitution that yields compounds with a broad range of activities, including cholinesterase inhibition. nih.govorientjchem.org

Heterocyclic Annulation : The fusion or linking of the benzohydrazide scaffold with various heterocyclic systems is a powerful method for generating novel compounds with enhanced biological profiles. Benzohydrazides linked to 1,2,3-triazole moieties have been synthesized and identified as potent α-glucosidase inhibitors, with some derivatives showing significantly greater potency than the standard drug acarbose. nih.gov Similarly, incorporating benzimidazole (B57391) and triazole rings onto the same chemical skeleton has yielded compounds with promising inhibitory activity against acetylcholinesterase. nih.gov These findings indicate that the heterocyclic portion of the molecule can form crucial interactions with the active site of the target enzyme, thereby enhancing binding affinity and inhibitory efficacy. nih.govnih.gov

Mechanisms of Enzyme Inhibition

Benzohydrazide derivatives have been identified as inhibitors of several key enzymes implicated in human disease and bacterial viability. Understanding the precise mechanisms of this inhibition is fundamental to the development of targeted therapeutics.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing neurodegenerative disorders. nih.gov Benzohydrazide derivatives, including those with trifluoromethyl substitutions, have been shown to be effective dual inhibitors of both enzymes. nih.govmdpi.com

The inhibitory activity is typically evaluated using Ellman's spectrophotometric method. mdpi.com Studies on various series of these compounds have reported IC50 values in the micromolar range. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide displayed IC50 values ranging from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE. nih.govmdpi.com Similarly, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibited IC50 values of 27.04–106.75 µM against AChE and 58.01–277.48 µM against BChE. nih.gov

Molecular docking studies provide insight into the binding mode of these inhibitors. These studies suggest that the benzohydrazide derivatives act as non-covalent inhibitors, occupying the active site cavity of both AChE and BChE. nih.gov Within the active site, they are positioned near the catalytic triad, a crucial set of amino acid residues for enzyme function. nih.govmdpi.com Kinetic studies on potent derivatives, such as 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, have identified a mixed-type inhibition mechanism against AChE. nih.gov

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (general range) | AChE | 27.0 - 106.8 | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (general range) | BChE | 58.0 - 277.5 | mdpi.com |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide (general range) | AChE | 46.8 - 137.7 | mdpi.com |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide (general range) | BChE | 19.1 - 881.1 | mdpi.com |

| 2-benzoylhydrazine-1-carboxamides (general range) | AChE | 44 - 100 | mdpi.com |

| 2-benzoylhydrazine-1-carboxamides (general range) | BChE | > 22 | mdpi.com |

Human carbonic anhydrases (hCA), particularly the cytosolic isoforms hCA I and hCA II, are zinc-containing metalloenzymes that play a role in numerous physiological processes. nih.gov Their inhibition is a therapeutic strategy for conditions like glaucoma and hypertension. nih.gov Aromatic hydrazides have been explored as a class of hCA inhibitors, offering an alternative to the classical sulfonamide-based drugs. nih.gov

The fundamental principle of inhibition by these compounds involves interaction with the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.govnih.gov Molecular modeling and kinetic studies have shown that hydrazide-based derivatives act as bidentate zinc binders. nih.gov This means that two atoms from the inhibitor molecule coordinate with the zinc ion, effectively blocking the enzyme's catalytic activity, which is the hydration of carbon dioxide. nih.gov

In a study evaluating a series of benzohydrazide derivatives against hCA-I and hCA-II purified from human erythrocytes, all tested compounds showed inhibitory activity. nih.gov The most potent compound, 2-amino-3-nitro benzohydrazide, exhibited IC50 values of 0.030 µM and 0.047 µM against hCA I and hCA II, respectively, demonstrating the high potential of this chemical class for potent enzyme inhibition. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-amino-3-nitro benzohydrazide | hCA I | 0.030 | nih.gov |

| 2-amino-3-nitro benzohydrazide | hCA II | 0.047 | nih.gov |

The Sec protein translocation machinery is essential for bacterial survival, responsible for transporting a large portion of proteins across the cytoplasmic membrane. nih.gov A key component of this system is SecA, an ATPase that provides the energy for the translocation process. patsnap.comyoutube.com Because the Sec pathway is highly conserved in bacteria but absent in mammals, SecA is an attractive and specific target for the development of new antimicrobial agents to combat rising antibiotic resistance. nih.govpatsnap.com

The mechanism of SecA inhibition by small molecules involves disrupting its essential functions in one of several ways:

Blocking ATPase Activity : SecA utilizes the energy from ATP hydrolysis to drive proteins through the SecYEG channel. patsnap.com Inhibitors can bind to or near the nucleotide-binding domains, preventing ATP from binding or being hydrolyzed. This starves the translocation process of its required energy, leading to an accumulation of precursor proteins in the cytoplasm and ultimately causing cell death. patsnap.com

Allosteric Inhibition : Some inhibitors bind to allosteric sites on the SecA protein, which are locations other than the active ATP-binding site. patsnap.com This binding induces conformational changes in the protein that can hinder its interaction with other components of the translocation machinery, such as the SecYEG complex, or otherwise impair its motor function. patsnap.comnih.gov

Disruption of Protein Translocation : The ultimate goal of SecA is to push proteins through the SecYEG pore. youtube.com By interfering with SecA's ATPase cycle or its interaction with the translocon, inhibitors effectively halt this process, which is lethal to the bacterium. nih.gov

While specific studies on 3,5-bis(trifluoromethyl)benzohydrazide as a SecA inhibitor are not prominent, the known broad-spectrum antibacterial activity of related benzohydrazide and hydrazone derivatives suggests that targeting essential bacterial pathways like SecA could be a potential mechanism of action worth further investigation. derpharmachemica.com

Investigations into Ribonucleotide Reductase and Tubulin Inhibition

The development of novel therapeutic agents often involves targeting crucial cellular machinery essential for the proliferation of pathogenic cells, such as in cancer. Among the key targets are ribonucleotide reductase (RR) and tubulin. nih.govmdpi.com Ribonucleotide reductase is a vital enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair. nih.govnih.gov Consequently, inhibiting RR can halt cell proliferation, making it an attractive target for anticancer drug development. mdpi.comnih.gov Research into RR inhibitors has explored various chemical scaffolds, including hydrazone-based compounds. researchgate.netresearchgate.net For instance, studies on naphthyl salicyl acyl hydrazone-based inhibitors have demonstrated reversible binding to the catalytic site of human ribonucleotide reductase, highlighting the potential of the broader hydrazone class in this therapeutic area. nih.govresearchgate.net

Similarly, tubulin is a critical protein that polymerizes to form microtubules, which are fundamental components of the cytoskeleton and the mitotic spindle. nih.gov The inhibition of tubulin polymerization disrupts cell division, leading to apoptosis, and represents a well-established strategy in cancer chemotherapy. nih.gov The colchicine-binding site on tubulin is a primary target for many small molecule inhibitors. mdpi.com In this context, various scaffolds, including bis-hydrazides, have been designed and investigated as potential tubulin polymerization inhibitors that interact with this site. researchgate.netresearchgate.net While the hydrazide and benzohydrazide moieties are features of compounds explored for these activities, specific investigations detailing the inhibitory effects of this compound on either ribonucleotide reductase or tubulin polymerization are not extensively documented in current literature.

Antimicrobial and Antifungal Activity Investigations

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of this compound, particularly those incorporating a pyrazole (B372694) structure, have been synthesized and evaluated for their antibacterial properties. These studies have revealed a selective and potent spectrum of activity, primarily against Gram-positive bacteria, with a notable lack of efficacy against the Gram-negative strains tested. mdpi.com

The synthesized compounds demonstrated significant potency against several Gram-positive pathogens. researchgate.net Notably, against various strains of Staphylococcus aureus, including clinically important methicillin-resistant S. aureus (MRSA), certain pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. mdpi.comnih.gov Some of these potent compounds were also found to be effective in both inhibiting the formation of and eradicating established S. aureus biofilms. researchgate.netnih.gov The activity extended to other Gram-positive species, including Staphylococcus epidermidis, Bacillus subtilis, and vancomycin-resistant enterococci (Enterococcus faecalis and Enterococcus faecium), with MIC values often in the low microgram per milliliter range. mdpi.comnih.gov

Conversely, when tested against Gram-negative bacteria, these derivatives were found to be inactive. mdpi.com Specifically, no antibacterial activity was observed against strains of Escherichia coli and Pseudomonas aeruginosa. mdpi.commdpi.com This pronounced selectivity suggests that the mechanism of action may involve targets that are unique to Gram-positive bacteria or that the compounds are unable to penetrate the outer membrane of Gram-negative organisms.

| Bacterial Strain | Organism Type | Reported MIC (µg/mL) for Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA strains) | Gram-Positive | 0.78 - 3.12 | mdpi.comnih.gov |

| Staphylococcus epidermidis | Gram-Positive | 1.0 - 1.56 | mdpi.comnih.gov |

| Enterococcus faecalis | Gram-Positive | 1.0 - 3.12 | mdpi.comnih.gov |

| Enterococcus faecium | Gram-Positive | 0.78 - 1.56 | nih.gov |

| Bacillus subtilis | Gram-Positive | 1.0 | mdpi.com |

| Escherichia coli | Gram-Negative | No Activity | mdpi.com |

| Pseudomonas aeruginosa | Gram-Negative | No Activity | mdpi.com |

Antifungal Efficacy Against Pathogenic Fungi (e.g., Aspergillus niger, Candida albicans)

The investigation of novel antifungal agents is critical due to the rise of invasive fungal infections. The hydrazide-hydrazone moiety is recognized as a pharmacophore present in molecules with a range of biological activities, including antifungal potential. mdpi.com Chemical derivatives containing carbohydrazone structures have been subjected to screening for antifungal activity against common pathogenic fungi like Aspergillus niger and Candida albicans. researchgate.net These species are frequent causes of opportunistic infections in humans. nih.govresearchgate.net However, while the broader class of hydrazide derivatives has been a subject of antifungal research, specific studies quantifying the efficacy of this compound against Aspergillus niger or Candida albicans are not detailed in the available scientific literature.

Mycobacterial Activity and Anti-Tuberculosis Potential (e.g., Mycobacterium tuberculosis)

The search for new anti-tuberculosis drugs is a global health priority. The trifluoromethylphenyl structural motif has been incorporated into novel compounds designed as potential antimycobacterial agents. frontiersin.org The principle of bioisosterism has been applied in this field, where fragments of known drugs are replaced with other groups to modulate activity. For example, the isonicotinoylhydrazide core of the frontline anti-tuberculosis drug isoniazid (B1672263) has been replaced with structures like 4-(trifluoromethyl)benzohydrazide in new hydrazone derivatives to explore novel chemical space. mdpi.com

In a study focused on related structures, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and tested against Mycobacterium tuberculosis H37Rv. mdpi.com An N´-hexanoylhydrazide derivative demonstrated a moderate MIC of 125 µM. mdpi.com Further modification of this scaffold into a 1,3,4-oxadiazole (B1194373) maintained this level of potency. mdpi.com While these findings pertain to analogues, they indicate that the benzohydrazide scaffold featuring trifluoromethyl groups is a promising area for the development of new compounds with potential anti-tuberculosis activity.

Computational Approaches in Rational Drug Design

Molecular Docking Studies for Ligand-Enzyme Binding Interactions

Computational methods, particularly molecular docking, are integral to modern drug discovery for elucidating the potential mechanisms of action of novel compounds. mdpi.com These techniques predict the preferred orientation and binding affinity of a ligand when interacting with the active site of a target protein. For classes of compounds related to this compound, docking studies have been instrumental in guiding rational drug design.

In the context of anticancer research, molecular docking has been used to model the interaction of hydrazone-based inhibitors with the catalytic site of ribonucleotide reductase. researchgate.net Such studies help to predict key binding interactions, like hydrogen bonds and hydrophobic contacts with specific amino acid residues, which can inform the synthesis of next-generation inhibitors with improved potency. researchgate.net Similarly, for antibacterial drug design, docking could provide insights into the observed selective activity of derivatives against Gram-positive bacteria by comparing their binding modes to homologous enzymes in both Gram-positive and Gram-negative species. For other biological targets, docking studies of benzohydrazide analogues have been performed to understand their inhibitory activity against enzymes such as tyrosinase from Bacillus megaterium and epidermal growth factor receptor (EGFR) kinase. mdpi.comrsc.org These computational analyses are crucial for understanding structure-activity relationships and for the continued optimization of lead compounds.

In Silico Screening and Prediction of Drug-Likeness Properties

In contemporary medicinal chemistry, in silico screening has become an indispensable tool for the early-stage evaluation of potential drug candidates. These computational methods allow for the rapid prediction of a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADMET). By forecasting these characteristics, researchers can prioritize molecules with a higher probability of success in later-stage clinical trials, thereby reducing the time and cost of drug development. A key aspect of this process is the assessment of "drug-likeness," which evaluates whether a compound possesses the physicochemical properties consistent with known orally active drugs.

The compound this compound has been subject to such computational analyses to determine its potential as a scaffold in drug discovery. The evaluation of its molecular properties against established filters, such as Lipinski's Rule of Five, provides critical insights into its likely bioavailability.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are the primary determinants of its behavior in a biological system. For this compound, these core properties have been calculated and are summarized below. The molecular weight influences diffusion and transport, while the octanol-water partition coefficient (Log P) is a critical measure of lipophilicity, which affects the molecule's ability to cross lipid membranes.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₆N₂O | nist.govchemeo.com |

| Molecular Weight | 272.15 g/mol | nist.govchemeo.com |

| cLog P (Octanol/Water Partition Coefficient) | 2.328 |

Predicted Drug-Likeness Profile

Drug-likeness is commonly assessed using a set of guidelines, the most famous of which is Lipinski's Rule of Five. wikipedia.orgtiu.edu.iq This rule stipulates that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a Log P greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.netdrugbank.com

Further descriptors, such as the topological polar surface area (TPSA) and the number of rotatable bonds, provide additional valuable predictions. TPSA is a metric that correlates well with passive molecular transport through membranes; a value under 140 Ų is generally associated with good intestinal absorption. researchgate.net The number of rotatable bonds, defined as any single non-ring bond, influences conformational flexibility and bioavailability. rsc.org

An in silico analysis of this compound against these parameters reveals a promising profile for an orally bioavailable drug candidate. The compound adheres to all criteria set forth by Lipinski's Rule of Five.

| Parameter | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | 272.15 Da | < 500 Da | Yes |

| cLog P | 2.328 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Number of Rule Violations | 0 | ≤ 1 | Yes |

| Number of Rotatable Bonds | 2 | ||

| Topological Polar Surface Area (TPSA) | 55.55 Ų |

The analysis indicates that this compound has a molecular weight and lipophilicity well within the desired range for oral drugs. Its number of hydrogen bond donors and acceptors is also low, suggesting that the energy penalty for desolvation upon entering a lipid membrane would not be prohibitive. The low number of rotatable bonds suggests a degree of conformational rigidity, which can be favorable for binding to a biological target. Furthermore, its calculated TPSA value is well below the 140 Ų threshold, and also below the 60-90 Ų range often associated with good blood-brain barrier penetration, indicating a high probability of good intestinal absorption. researchgate.net Collectively, these in silico predictions suggest that this compound possesses a strong drug-like profile, making it an attractive candidate for further investigation in medicinal chemistry programs.

Comprehensive Spectroscopic and Computational Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 3,5-Bis(trifluoromethyl)benzohydrazide, ¹H, ¹³C, and ¹⁹F NMR studies provide unambiguous evidence for its molecular framework.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals. The two magnetically equivalent protons at the 2- and 6-positions of the benzene (B151609) ring typically appear as a singlet, while the proton at the 4-position presents as another singlet, often at a slightly different chemical shift. The protons of the hydrazide moiety (-CONHNH₂) also give rise to characteristic signals. The chemical shifts for a related compound, 3,5-bis(trifluoromethyl)benzoic acid, show aromatic protons in the range of 8.1-8.5 ppm. bipm.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons directly bonded to the trifluoromethyl groups, the other aromatic carbons, and the carbons of the trifluoromethyl groups themselves. The carbon atoms of the CF₃ groups typically appear as quartets due to coupling with the three fluorine atoms. For instance, in the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the trifluoromethyl carbon appears at 123.3 ppm with a ¹J(C-F) coupling constant of 274.0 Hz. mdpi.com Aromatic carbons in similar structures have been observed as quartets due to fluorine coupling. mdpi.com

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound is expected to show a single sharp resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal is sensitive to the electronic environment. For comparison, the ¹⁹F NMR chemical shift for the trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzoic acid is observed in the range of -61 to -66 ppm. bipm.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.0-8.5 | s | Aromatic H (2, 6 positions) |

| ~7.8-8.2 | s | Aromatic H (4 position) | |

| Variable | br s | -NH- | |

| Variable | br s | -NH₂ | |

| ¹³C | ~165 | s | C=O |

| ~132 | q | C-CF₃ | |

| ~128 | s | Aromatic CH (4 position) | |

| ~125 | s | Aromatic CH (2, 6 positions) | |

| ~123 | q | CF₃ | |

| ¹⁹F | ~ -63 | s | -CF₃ |

Note: The predicted values are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound. nist.gov

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazide group, typically in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration will give a strong absorption band around 1640-1680 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl groups are expected to be very strong and appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. For the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, characteristic IR bands were observed at 3290 cm⁻¹ (N-H stretch), 1647 cm⁻¹ (C=O stretch), and strong bands at 1174 and 1115 cm⁻¹ for the asymmetric and symmetric C-F stretching vibrations, respectively. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretching | 3200-3400 | Medium-Strong |

| C=O (Amide I) | Stretching | 1640-1680 | Strong |

| N-H (Amide II) | Bending | 1550-1620 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium |

| C-F (CF₃) | Asymmetric & Symmetric Stretching | 1100-1300 | Very Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. The NIST Chemistry WebBook confirms the availability of an electron ionization (EI) mass spectrum for this compound, with a molecular weight of 272.1472 g/mol . nist.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 272. The fragmentation pattern is expected to involve the cleavage of the bonds within the hydrazide moiety and the loss of the trifluoromethyl groups. Common fragmentation pathways for benzohydrazides include the loss of NH₂, N₂H₃, and the formation of the benzoyl cation. For this specific compound, the 3,5-bis(trifluoromethyl)benzoyl cation would be a prominent fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. researchgate.net

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the aromatic system and the carbonyl group. Typically, aromatic compounds exhibit π → π* transitions. In a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, two distinct absorption bands were observed in acetonitrile (B52724) at 205.0 nm and 265.7 nm, corresponding to π→π(C=O) and n→π(C=O) transitions, respectively. mdpi.com Similar electronic transitions are anticipated for this compound.

X-ray Diffraction Studies for Atomic-Level Structure Elucidation and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, studies on similar molecules provide insights into the expected structural features.

For instance, the crystal structure of a derivative, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, was determined to be monoclinic with the space group P21/c. researchgate.net X-ray analysis of such compounds reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netnih.gov A crystal structure of this compound would definitively establish its molecular conformation and packing in the solid state.

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

Geometry optimization calculations using DFT, for example with the B3LYP functional and a 6-311+G(d,p) basis set, can provide the most stable three-dimensional structure of this compound. mdpi.com These calculations yield optimized bond lengths and angles.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. youtube.com For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located over the amide nitrogen, while the LUMO was primarily on the 3,5-bis(trifluoromethyl)phenyl moiety, with a calculated HOMO-LUMO gap of 5.54 eV. mdpi.com A similar distribution of frontier molecular orbitals and a relatively large HOMO-LUMO gap would be expected for this compound, suggesting high chemical stability. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Specific Molecular Electrostatic Potential (MEP) maps and detailed charge distribution analyses for this compound are not provided in the reviewed literature. While MEP studies are noted as important for understanding molecular reactivity in derivatives, the data for the parent compound is not presented. nih.gov

Computation of Quantum Descriptors and Global Reactivity Indices

A data table of computed quantum descriptors and global reactivity indices (such as HOMO-LUMO energies, electronegativity, chemical hardness, and softness) for this compound is not available in the searched scientific articles. Such calculations are frequently performed on derivatives to assess their stability and reactivity, but the corresponding values for the precursor molecule have not been published in the accessible sources. nih.gov

Simulation of Spectroscopic Parameters and Comparison with Experimental Data (e.g., simulated IR spectra)

A direct comparison between simulated spectroscopic parameters, such as an IR spectrum calculated via DFT, and experimental IR data for this compound could not be found. Although experimental IR data is mentioned as a characterization technique for newly synthesized derivatives, a comparative analysis involving theoretical simulations for the starting hydrazide is absent from the available literature. researchgate.net

Emerging Research Avenues and Future Prospects for 3,5 Bis Trifluoromethyl Benzohydrazide Chemistry

Development of Multi-Target Directed Ligands for Complex Diseases

The paradigm of "one-drug, one-target" is increasingly being challenged by the multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and chronic pain. nih.gov The development of Multi-Target Directed Ligands (MTDLs), single chemical entities capable of modulating multiple biological targets simultaneously, represents a promising therapeutic strategy. nih.govresearchgate.net The 3,5-bis(trifluoromethyl)phenyl group is a valuable pharmacophore in this approach due to its strong electron-withdrawing nature and lipophilicity, which can enhance binding affinity and improve pharmacokinetic properties. oncotarget.comnih.gov

Researchers have incorporated this moiety into various MTDL frameworks. For instance, derivatives containing the 3,5-bis(trifluoromethyl)phenyl scaffold have been designed as triple inhibitors of VEGFR-2, TIE-2, and EphB4, three receptor tyrosine kinases (RTKs) critical for angiogenesis in cancer. oncotarget.com Similarly, this group has been integrated into the design of dual inhibitors of Janus kinase (JAK) and histone deacetylase (HDAC), two important targets in oncology and inflammatory diseases. nih.gov In the realm of pain management, peptide-based ligands featuring a 3,5-bis(trifluoromethyl)phenyl group have been explored for their multi-target opioid/non-opioid activities. vub.be The benzohydrazide (B10538) core itself is also regarded as a versatile scaffold for generating libraries of bioactive compounds through further reactions. biointerfaceresearch.comresearchgate.net

| Compound Class | Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one Derivatives | VEGFR-2, Tie-2, EphB4 | Cancer (Anti-angiogenesis) | oncotarget.com |

| Triazolopyridine Derivatives | JAK / HDAC | Cancer, Inflammation | nih.gov |

| Peptide Conjugates | Opioid / Non-opioid Receptors | Pain Management | vub.be |

| Trifluoromethylcinnamanilides | Bacterial Targets | Infectious Diseases | mdpi.com |

Integration into Advanced Materials Science Applications (e.g., Nonlinear Optical Materials)

The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design of advanced materials. A significant area of application is in nonlinear optical (NLO) materials, which are crucial for technologies like optical data processing and telecommunications. In a series of novel NLO chromophores, the 3,5-bis(trifluoromethyl)benzene unit was used as an "isolation group." researchgate.net Its function is to sterically hinder and suppress the strong dipole-dipole interactions that typically cause chromophores to pack in an antiparallel fashion, a phenomenon that diminishes the material's macroscopic electro-optic (EO) activity. The incorporation of this group led to materials with good thermal stability (decomposition temperatures above 220 °C) and significant EO coefficients. researchgate.net

A distinct but equally innovative application is in energy storage. Researchers have synthesized triazine-based covalent organic frameworks (COFs) modified with 3,5-bis(trifluoromethyl)benzyl groups for use as separators in lithium-sulfur (Li-S) batteries. rsc.org The high electronegativity and large steric hindrance of the modifying groups effectively suppressed the problematic "shuttle effect" of polysulfides. This led to a marked improvement in battery performance, including high initial capacity and enhanced cyclic stability. rsc.org

| Application Area | Material Type | Function of 3,5-Bis(trifluoromethyl)phenyl Moiety | Observed Benefit | Reference |

|---|---|---|---|---|

| Nonlinear Optics | NLO Chromophores | Isolation group to prevent antiparallel packing | Enhanced electro-optic (EO) activity | researchgate.net |

| Energy Storage | Covalent Organic Frameworks (COFs) | Suppress polysulfide diffusion via electronegativity and steric hindrance | Improved capacity and cyclic stability of Li-S batteries | rsc.org |

Bioconjugation Strategies and Applications in Chemical Biology and Diagnostics

The hydrazide functional group (-CONHNH₂) of 3,5-bis(trifluoromethyl)benzohydrazide is a powerful tool for bioconjugation. This group reacts specifically with aldehydes and ketones under mildly acidic conditions (pH 5-7) to form a stable hydrazone linkage. thermofisher.com This chemoselective reaction is central to many strategies in chemical biology and diagnostics for labeling biomolecules. interchim.fr

A common application involves the labeling of glycoproteins. The sugar moieties (carbohydrates) on these proteins can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as chemical handles for conjugation with a hydrazide-containing probe. thermofisher.com This method has been used to attach biotin (B1667282) (for detection and purification) and other labels to antibodies, glycolipids, and nucleic acids. interchim.fr The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine. thermofisher.com For even greater stability, the hydrazone bond can be reduced to a secondary amine using agents like sodium cyanoborohydride. researchgate.net While specific applications of this compound as a bioconjugation reagent are still an emerging area, its inherent reactivity, combined with the utility of the trifluoromethyl groups as potential ¹⁹F NMR probes, positions it as a promising candidate for developing novel diagnostic and imaging agents. nih.govnih.gov

Exploration of Novel Catalytic Systems and Methodologies

The conventional synthesis of benzohydrazides typically involves the reaction of a carboxylic acid ester or acyl chloride with hydrazine (B178648) hydrate (B1144303). biointerfaceresearch.comresearchgate.net For this compound, this would start from 3,5-bis(trifluoromethyl)benzoic acid, which can be prepared via a Grignard reaction from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) followed by carboxylation. google.com

Future research is aimed at developing more efficient, sustainable, and safer synthetic methodologies. While novel catalytic systems specifically for this compound are not yet widely reported, trends in organic synthesis point toward promising avenues. For instance, metal- and catalyst-free direct amidation reactions under thermal, solvent-free conditions are being explored for related structures, offering a greener alternative by producing only water as a byproduct. mdpi.com Furthermore, the development of microflow reactor technologies offers enhanced safety and control, particularly when dealing with hazardous reagents that might be used in alternative synthetic routes. researchgate.net The exploration of such modern synthetic methods could lead to more scalable and environmentally friendly production of this compound and its derivatives.

Deepening Mechanistic Understanding of Molecular Interactions and Biological Pathways

A fundamental understanding of how the this compound structure influences its physical properties and biological activity is crucial for its rational application. The two trifluoromethyl (-CF₃) groups at the meta positions of the phenyl ring are powerful electron-withdrawing groups that profoundly affect the molecule's electronic distribution. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to probe these properties at a molecular level. mdpi.com Molecular electrostatic potential (MEP) mapping can visualize the charge distribution across the molecule, identifying electron-rich regions (like the carbonyl oxygen) and electron-deficient regions, which are key to predicting non-covalent interactions such as hydrogen bonding and lipophilic interactions. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The presence of the two -CF₃ groups increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. nih.gov This combination of steric bulk and strong electron-withdrawing character is precisely what makes the 3,5-bis(trifluoromethyl)phenyl moiety effective in modulating the properties of active pharmaceutical ingredients and advanced materials. oncotarget.comrsc.org

Q & A

Q. What are the optimal synthetic protocols for preparing hydrazone ligands from 3,5-bis(trifluoromethyl)benzohydrazide?

Methodological Answer: The synthesis typically involves refluxing this compound (5.0 mmol) with substituted aldehydes (e.g., 2-methoxy-1-naphthaldehyde) in methanol for 5–6 hours, catalyzed by glacial acetic acid (0.1 mL). Reaction progress is monitored via TLC. Purification includes washing with hexane and recrystallization in methanol . Variations in solvent (e.g., ethanol vs. methanol) and reaction duration may influence yields and purity, requiring optimization based on the aldehyde’s steric and electronic properties.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- FTIR : Confirms hydrazone bond formation (C=N stretch at 1600–1650 cm⁻¹) and NH stretching (3200–3300 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹³C) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

Methodological Answer: The electron-withdrawing trifluoromethyl groups enhance thermal stability and resistance to hydrolysis. However, they may reduce nucleophilicity at the hydrazide nitrogen, necessitating acidic catalysts (e.g., glacial acetic acid) during condensation reactions. Stability during storage requires inert atmospheres and protection from moisture .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for metal complexes derived from this compound?

Methodological Answer: Discrepancies in anti-tuberculosis or antimicrobial activity may arise from variations in metal coordination geometry, ligand field effects, or assay conditions. To address this:

- Perform single-crystal X-ray diffraction to determine coordination modes (e.g., octahedral vs. square planar) .

- Compare in vitro activity under standardized MIC (Minimum Inhibitory Concentration) protocols.

- Validate results with density functional theory (DFT) calculations to correlate electronic structure with bioactivity .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Simulate ligand-enzyme interactions (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) to identify binding affinities .

- QSAR Modeling : Use descriptors like logP, HOMO-LUMO gaps, and electrostatic potential maps to predict activity trends .

- Molecular Dynamics (MD) : Assess stability of metal-ligand complexes in physiological environments .

Q. How do solvent choices impact the synthesis and purity of hydrazone derivatives?

Methodological Answer:

- Methanol : Enhances solubility of aromatic aldehydes but may require longer reflux times.

- Ethanol : Offers milder conditions but may yield lower purity due to byproduct formation (e.g., Schiff base isomers) .

- Hexane Wash : Removes unreacted aldehydes; recrystallization in methanol improves crystallinity .

III. Data Analysis and Experimental Design

Q. What strategies are recommended for analyzing contradictory spectral data in hydrazone ligand characterization?

Methodological Answer:

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound derivatives?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields .

- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) for improved efficiency.

- Flow Chemistry : Enables continuous production with real-time monitoring via inline IR spectroscopy .

IV. Safety and Handling

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential release of HF during decomposition .

- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent hydrolysis .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.